Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Description
Context within Bicyclic and Polycyclic Quinone Systems
Quinones, a class of organic compounds characterized by a cyclohexadienedione structure, are widely recognized for their diverse biological activities and applications in materials science. nih.govresearchgate.net Bicyclic and polycyclic quinones, where the quinone moiety is fused to other ring systems, exhibit a broad range of chemical and physical properties. nih.gov Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, as a quinone of benzocyclobutadiene, is a member of this family. researchgate.net Its chemistry is differentiated from simpler quinones like p-benzoquinone by the presence of the fused, strained four-membered ring. rsc.org The stability and reactivity of polycyclic quinones are influenced by factors such as the nature of the fused rings and the arrangement of the carbonyl groups. rsc.org For instance, the proximity of the two carbonyl groups in a "bay" arrangement can lead to increased reactivity. rsc.org
Computational studies on the various isomers of benzocyclobutadiene quinones have provided insights into their relative stabilities. Among the eight possible conventional quinone structures, this compound is calculated to be in a low-energy group with a significantly lower heat of formation compared to other isomers, suggesting its relative stability within this specific class of compounds. researchgate.net
Structural Classification and Nomenclature within the Benzocyclobutadiene Framework
This compound is systematically named according to IUPAC nomenclature, which clearly defines its bicyclic nature and the positions of unsaturation and carbonyl groups. nih.gov The parent hydrocarbon without the dione (B5365651) functionality is benzocyclobutene, also known as bicyclo[4.2.0]octa-1,3,5-triene. acs.org The fully unsaturated parent, benzocyclobutadiene, is systematically named bicyclo[4.2.0]octa-1,3,5,7-tetraene. nih.gov
The subject compound is also commonly referred to by several other names, including benzocyclobutenedione and benzocyclobutadienoquinone. acs.orgrsc.org These names emphasize its relationship to the benzocyclobutadiene framework, which consists of a benzene (B151609) ring fused to a cyclobutadiene (B73232) ring. The fusion of the aromatic benzene ring with the anti-aromatic and highly strained cyclobutadiene ring results in a molecule with unique chemical properties and a high propensity to undergo reactions that relieve this strain. nih.gov
Historical Development of Benzocyclobutene Chemistry and Related Compounds
The chemistry of benzocyclobutene and its derivatives has a rich history, with early challenges in their synthesis due to the inherent instability of the strained four-membered ring. researchgate.net A significant breakthrough in this field was the synthesis of benzocyclobutadienoquinone (this compound) by M. P. Cava and his colleagues in 1963. acs.org Their work provided a viable route to this and other related condensed cyclobutane (B1203170) aromatic compounds. acs.org
Later research in the 1980s focused on developing pyrolytic methods for the synthesis of benzocyclobutene-1,2-diones, achieving good yields for the parent compound and several of its derivatives. rsc.org The development of new synthetic methods, including those utilizing palladium-catalyzed C-H activation, has made benzocyclobutene derivatives more accessible for applications in pharmaceuticals and materials science. scripps.edu The thermal reactivity of benzocyclobutenes, which can undergo ring-opening to form highly reactive o-xylylenes, has also been a cornerstone of their chemistry, enabling their use in cycloaddition reactions for the construction of complex polycyclic systems. researchgate.net
Significance of Strained Ring Systems in Chemical Research
Strained ring systems, particularly those containing three- or four-membered rings, are of fundamental interest in organic chemistry. acs.org The high ring strain in these molecules, arising from bond angle distortion and torsional strain, leads to increased potential energy and unique reactivity. acs.orgnih.gov This stored energy can be harnessed to drive chemical transformations that would otherwise be difficult to achieve. acs.org
The four-membered ring in the benzocyclobutadiene framework of this compound is a prime example of this principle. The strain of this ring significantly influences the compound's chemical behavior, making it a valuable synthon in organic synthesis. nih.gov Reactions that involve the cleavage of a carbon-carbon bond in the four-membered ring are often thermodynamically favorable as they relieve the ring strain. acs.org This has been exploited in various synthetic strategies, including transition-metal-catalyzed reactions and thermally induced ring-openings, to construct more complex molecular architectures. nih.govacs.org The study of such strained systems continues to provide deeper insights into chemical bonding and reactivity.
Detailed Research Findings
Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₄O₂ |
| Molecular Weight | 132.12 g/mol |
| Appearance | Yellow solid |
| Melting Point | 129-132 °C |
| CAS Number | 6383-11-5 |
Data sourced from multiple chemical databases. rsc.org
| Spectroscopic Data |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) |
| 7.50 – 7.33 (m, 4 H, CH) |
| IR, MS |
| Available spectroscopic data includes IR and Mass Spectrometry. |
Spectroscopic data has been reported and is available in chemical literature and databases. rsc.org
Computational Data for Isomers of Benzocyclobutadiene Quinone
| Isomer | Heat of Formation (kJ mol⁻¹) |
| 7,8-dione | -17 |
| 2,7-dione | 79 |
| 3,8-dione | 137 |
| 3,4-dione | 137 |
| 2,3-diones | 260 |
| 2,5-diones | 275 |
Data from a computational study using DFT (B3LYP/6-31G) and ab initio (MP2/6-31G) methods. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYUUJYMWILSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213272 | |
| Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6383-11-5 | |
| Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Octa 1,3,5 Triene 7,8 Dione
Thermal Rearrangements and Ring-Opening Processes
The application of thermal energy to Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione initiates a series of profound structural transformations. These changes are governed by the principles of pericyclic reactions, leading to highly reactive intermediates or rearranged products.
Electrocyclic Ring Opening to O-Xylylene (B1219910) Intermediates
The most prominent thermal reaction of this compound and its derivatives is the electrocyclic ring opening of the four-membered ring. nih.gov This process involves the cleavage of the C7-C8 bond, transforming the bicyclic system into a highly reactive o-xylylene (also known as o-quinodimethane) intermediate. This transformation is a thermally allowed, conrotatory 4π-electrocyclic reaction. lookchem.commasterorganicchemistry.com The generated o-xylylene is a planar intermediate that can be trapped by various reagents. ibm.com For instance, upon heating above 80 °C, the ring-opening reversibly generates a vinylketene intermediate which can be intercepted in subsequent reactions. nih.gov
This ring-opening is a key step in the synthesis of more complex molecules. The o-xylylene intermediate is a conjugated diene and can readily participate in cycloaddition reactions. In the absence of a trapping agent, the intermediate may undergo electrocyclic ring closure to revert to the starting benzocyclobutene derivative. ibm.com The process can also be initiated photochemically, often requiring a rigid medium. ibm.com
Sigmatropic Rearrangements within the Bicyclic System
Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system in an intramolecular, concerted process. libretexts.org These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. youtube.com While electrocyclic ring-opening is the dominant thermal pathway for this compound, the potential for sigmatropic rearrangements exists, particularly in substituted derivatives or related benzobicyclic systems. fiveable.mersc.org
The most common types of sigmatropic rearrangements are ibm.comnih.gov and researchgate.netresearchgate.net shifts. libretexts.org For example, the Cope rearrangement ( researchgate.netresearchgate.net) and Claisen rearrangement ( researchgate.netresearchgate.net) are synthetically important sigmatropic reactions. imperial.ac.uk In related systems, such as benzobicyclononatrienes, complex thermal rearrangements involving sigmatropic shifts (specifically, "walk rearrangements") have been observed alongside intramolecular Diels-Alder reactions. rsc.org For this compound itself, such rearrangements are less characterized compared to the facile ring-opening, but they represent a potential, albeit higher energy, reaction channel.
Cheletropic Decarbonylation Reactions
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds to a single atom are made or broken in a concerted step. The extrusion of a small, stable molecule like carbon monoxide (CO) is known as decarbonylation. Unsaturated cyclic ketones can undergo cheletropic extrusion of CO. researchgate.net In a related compound, bicyclo[4.2.1]nona-2,4,7-trien-9-one, thermal decarbonylation occurs readily. rsc.org For this compound, the cheletropic extrusion of one or both carbonyl groups is a plausible, though high-energy, transformation. The loss of one CO molecule would lead to a highly reactive benzocyclobutadienone intermediate, which could then undergo further reactions. The simultaneous loss of both CO molecules would generate benzocyclobutadiene.
Cycloaddition Reactions and Pericyclic Processes
Cycloaddition reactions are fundamental to the reactivity of this compound, either directly as a dienophile or via its ring-opened isomer. These reactions provide powerful methods for constructing six-membered rings. wikipedia.org
Diels-Alder Reactivity as a Dienophile
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com While the ring-opened o-xylylene form of this compound acts as a diene, the parent dione (B5365651) itself can function as a dienophile. researchgate.net The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups and by ring strain. nih.govlibretexts.org The carbonyl groups on the four-membered ring of this compound make the adjacent π-system electron-poor, increasing its dienophilic character.
Computational studies on the quinones of benzocyclobutadiene have assessed their Diels-Alder reactivity as dienophiles with butadiene. acs.orgfigshare.com The strain inherent in the cyclobutene (B1205218) ring system significantly enhances its dienophilicity compared to less strained systems like cyclopentenone or cyclohexenone. nih.govnih.gov This allows the compound to react with various dienes to form complex polycyclic adducts.
| Diene | Dienophile System | Key Feature | Reference |
|---|---|---|---|
| Butadiene | Benzocyclobutadiene quinones | Computational study of reactivity. | acs.org, figshare.com |
| Various Dienes | Cyclobutenone | Higher reactivity compared to cyclopentenone/cyclohexenone due to ring strain. | nih.gov |
| Polymer-supported o-quinodimethane | Various dienophiles (e.g., benzoquinone) | Demonstrates the utility of the ring-opened diene in cycloadditions. | researchgate.net |
Reactions with Singlet Oxygen and Other Activated Dienophiles
Singlet oxygen (¹O₂), the first electronic excited state of molecular oxygen, is a highly reactive species that participates in several types of pericyclic reactions with organic substrates. nih.gov These include [4+2] and [2+2] cycloadditions and ene reactions. nih.gov The reaction of this compound with singlet oxygen can lead to various oxidation products. Given its unsaturated nature, potential reaction pathways include [4+2] cycloaddition across the benzene (B151609) ring to form an endoperoxide, or a [2+2] cycloaddition at one of the double bonds. nih.govnih.gov The reaction of singlet oxygen with conjugated dienes is a well-established method for forming endoperoxides. illinois.edu
Beyond singlet oxygen, this compound can react with other highly activated dienophiles. These are dienophiles that possess strong electron-withdrawing groups, making them exceptionally reactive in Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com Examples include maleic anhydride (B1165640) and N-phenylmaleimide. libretexts.orgillinois.edu The reaction of the in situ generated o-xylylene intermediate with such dienophiles provides a reliable route to complex, functionalized polycyclic systems. researchgate.net
| Reaction Type | Description | Potential Product | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | Singlet oxygen acts as a dienophile reacting with the benzene ring diene system. | Endoperoxide | nih.gov |
| [2+2] Cycloaddition | Singlet oxygen adds to one of the double bonds. | 1,2-Dioxetane | nih.gov |
| Ene Reaction | Addition of singlet oxygen with allylic hydrogen transfer (if applicable in derivatives). | Allylic hydroperoxide | nih.gov |
Intramolecular and Intermolecular [2+2] and [4+2] Cycloadditions
The dienophilic and photochemically active nature of this compound and its derivatives allows them to participate in a variety of cycloaddition reactions. These reactions are pivotal for constructing polycyclic and cage-like molecular architectures.
Intramolecular [2+2] Cycloadditions: Photochemical intramolecular [2+2] cycloadditions are a hallmark of appropriately substituted bicyclo[4.2.0]octene derivatives. For instance, irradiation of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones leads to a reversible cycloaddition between the excited enedione carbon-carbon double bond and a facing phenyl ring. researchgate.net This process yields pentacyclotetradeca-10,12-diene-2,7-diones. researchgate.net The regiochemistry of this photoaddition is controlled by the conformation of the starting material. researchgate.net Similarly, cyclobutane-fused quinones can undergo intramolecular [2+2] photocycloaddition to form novel cage compounds. osaka-u.ac.jp The synthesis of bicyclo[4.2.0]octane systems, which are present in some natural products, has been approached through copper(I)-catalyzed intramolecular [2+2] photocycloadditions. acs.org
Intermolecular [4+2] Cycloadditions: this compound and its analogs are also potent dienophiles in intermolecular [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Computational studies have explored the reactivity of various quinones of benzocyclobutadiene as dienophiles with butadiene. nih.govacs.org These studies help in predicting the reactivity towards dimerization and polymerization, highlighting some isomers as promising targets for synthesis. nih.govacs.org For example, the reaction of a styryl derivative of a benzoquinone can lead to a dimer via an intermolecular [4+2] cycloaddition. researchgate.net
| Cycloaddition Type | Reactants | Product Type | Key Features |
| Intramolecular [2+2] | Diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones | Pentacyclotetradeca-10,12-diene-2,7-diones | Reversible, light-induced, regiochemistry controlled by conformation. researchgate.net |
| Intramolecular [2+2] | Cyclobutane-fused quinones | Cage compounds | Photochemically induced formation of complex polycyclic systems. osaka-u.ac.jp |
| Intermolecular [4+2] | Quinones of benzocyclobutadiene and butadiene | Dimeric adducts | Reactivity is dependent on the specific quinone isomer. nih.govacs.org |
Chemistry of the Dione Functional Groups
The adjacent carbonyl groups in this compound are the primary sites for a variety of chemical transformations, including nucleophilic attacks and reactions characteristic of carbonyl compounds.
Nucleophilic Attack and Addition Reactions
The electrophilic nature of the carbonyl carbons in the dione moiety makes them susceptible to attack by nucleophiles. Quinones, in general, are known to undergo various nucleophilic addition reactions. osaka-u.ac.jp The electron-withdrawing character of the carbonyl groups facilitates these additions. The specific outcomes of such reactions with this compound itself are a subject of ongoing investigation, but the general reactivity pattern of diones suggests a rich chemistry involving the addition of organometallic reagents, amines, and other nucleophiles.
Carbonyl Reactivity and Related Transformations
The carbonyl groups of this compound can undergo a range of transformations typical for ketones. These include reductions, condensations, and rearrangements. The proximity of the two carbonyl groups can also lead to unique reactivity, such as the formation of heterocyclic rings upon reaction with dinucleophiles. The strained four-membered ring fused to the benzene ring significantly influences the reactivity of the dione system.
Base-Catalyzed Ring Fission Mechanisms
The presence of the strained cyclobutene ring fused to the aromatic system makes this compound susceptible to ring-opening reactions under basic conditions. Research has been conducted on the base-catalyzed ring fission of this class of compounds. grafiati.com This process involves the cleavage of one or more bonds in the four-membered ring, driven by the release of ring strain and the formation of a more stable species. The mechanism of this fission is of significant interest for understanding the fundamental chemistry of strained cyclic systems.
Ring Transformations and Product Diversification
The inherent strain in the bicyclo[4.2.0]octane framework provides a driving force for various ring transformation reactions, leading to a diverse array of chemical structures.
Isodesmic Ring-Opening Reactions
Computational studies have utilized isodesmic reactions to probe the stability and aromaticity of this compound and its isomers. nih.govacs.org These theoretical calculations involve hypothetical reactions where the number and types of bonds are conserved, allowing for the determination of strain energy. The results from these studies indicate that the aromatic and non-aromatic characteristics are largely as expected based on the presence of either a benzene or a cyclobutadiene (B73232) ring within the structure. nih.govacs.org For instance, the heat of formation for this compound is calculated to be relatively low, suggesting a degree of stability compared to its higher-energy isomers. nih.govacs.org
| Ring Transformation | Driving Force | Products | Significance |
| Base-Catalyzed Ring Fission | Release of ring strain | Ring-opened products | Understanding the reactivity of strained rings. grafiati.com |
| Isodesmic Ring-Opening | Theoretical construct for stability analysis | Not applicable (computational) | Quantifies ring strain and aromaticity. nih.govacs.org |
Valence Tautomerism and Isomerization Pathways
This compound, also known as benzocyclobutenedione, is the most stable among eight potential quinone isomers of benzocyclobutadiene, according to computational studies. acs.orgfigshare.com Its reactivity is significantly influenced by valence tautomerism, a process involving the reorganization of electrons and slight changes in atomic positions, leading to isomeric structures. This is a characteristic feature of the bicyclo[4.2.0]octatriene system. sci-hub.se
The principal isomerization pathway for benzocyclobutenones involves the electrocyclic ring-opening of the four-membered cyclobutene ring under thermal or photolytic conditions. nih.gov This process generates a highly reactive vinylketene intermediate, which can then participate in various subsequent reactions. nih.gov
Computational analyses using Density Functional Theory (DFT) and ab initio methods have been employed to explore the geometries and relative stabilities of the various quinone isomers of benzocyclobutadiene. acs.orgfigshare.com These studies show that this compound has the lowest heat of formation, indicating its higher stability compared to its isomers. acs.orgfigshare.com The relative energies of these isomers dictate the favorability of different isomerization pathways. For instance, the conversion to high-energy isomers is thermodynamically unfavorable under standard conditions.
The table below, derived from computational data, summarizes the calculated heats of formation for various isomers, highlighting the relative stability of this compound. acs.orgfigshare.com
| Isomer Name | Calculated Heat of Formation (kJ mol⁻¹) | Energy Group |
|---|---|---|
| This compound | -17 | Low |
| Bicyclo[4.2.0]octa-3,5,8-triene-2,7-dione | 79–137 | Medium |
| Bicyclo[4.2.0]octa-1,4,6-triene-3,8-dione | 79–137 | Medium |
| Bicyclo[4.2.0]octa-1,5,7-triene-3,4-dione | 79–137 | Medium |
| Bicyclo[4.2.0]octa-1(6),4,7-triene-2,3-dione | 260–275 | High |
| Bicyclo[4.2.0]octa-1(8),4,6-triene-2,3-dione | 260–275 | High |
| Bicyclo[4.2.0]octa-1(6),3,7-triene-2,5-dione | 260–275 | High |
| Bicyclo[4.2.0]octa-1(8),3,6-triene-2,5-dione | 260–275 | High |
Dimerization and Polymerization Pathways of this compound
The propensity of this compound and its isomers to undergo dimerization and polymerization is a key aspect of their reactivity. acs.orgfigshare.com These reactions are often mediated by cycloaddition processes, where the molecule or its reactive intermediates act as either a diene or a dienophile.
Computational studies have assessed the reactivity of these quinones in Diels-Alder reactions with butadiene to predict their tendency to dimerize or polymerize. acs.orgfigshare.com this compound itself is relatively stable, but its less stable isomers are predicted to be more reactive. acs.orgfigshare.com The high-energy isomers, in particular, are expected to be highly susceptible to such reactions.
Dimerization can occur through several pathways:
[4+2] Cycloaddition (Diels-Alder Reaction): The vinylketene intermediate formed from the ring-opening of the dione can act as a diene, reacting with another molecule of the dione (acting as a dienophile) to form a dimeric structure. nih.gov
[2+2] Cycloaddition: The ketene (B1206846) functionality of the ring-opened intermediate can undergo a [2+2] cycloaddition with an olefin. nih.gov In the case of dimerization, this could involve the double bond of another dione molecule.
The suppression of dimerization is often a critical consideration in syntheses utilizing benzocyclobutenones, which highlights the prevalence of this reaction pathway. nih.gov The formation of polymers can proceed through sequential cycloaddition reactions, leading to larger oligomeric or polymeric chains. The exact nature of these higher-order structures depends on the specific reaction conditions and the isomeric form of the starting material.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is expected to reveal signals corresponding to the aromatic protons of the benzene (B151609) ring. Due to the fusion of the four-membered ring, these protons are anticipated to exhibit distinct chemical shifts and coupling patterns. The symmetry of the molecule will dictate the number of unique proton signals. For comparison, the parent compound, benzocyclobutene, shows aromatic proton signals in the range of δ 7.0-7.2 ppm. rsc.org The electron-withdrawing effect of the two carbonyl groups in the dione (B5365651) would likely shift the aromatic proton signals of the title compound further downfield.
A detailed analysis would involve the determination of chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hertz (Hz), which quantify the interaction between neighboring protons.
Interactive Data Table: Predicted ¹H NMR Data (Note: The following table is a prediction based on general principles and data from related compounds, as specific experimental data is not available.)
| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.2 - 7.5 | Multiplet | ortho, meta, para |
| Aromatic CH | 7.5 - 7.8 | Multiplet | ortho, meta, para |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the aromatic carbons and, most characteristically, the downfield signals of the two carbonyl carbons (C=O), which typically appear in the range of δ 160-220 ppm. The chemical shifts of the aromatic carbons will also be influenced by the fused cyclobutenedione ring.
Interactive Data Table: Predicted ¹³C NMR Data (Note: The following table is a prediction based on general principles and data from related compounds, as specific experimental data is not available.)
| Predicted Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-H | 120 - 140 |
| Aromatic C (quaternary) | 140 - 160 |
| Carbonyl C=O | 180 - 200 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the aromatic protons and the quaternary carbons of the fused ring system, as well as the carbonyl carbons.
While general principles of these techniques are well-established, specific 2D NMR studies on this compound are not documented in available literature. doi.orgresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The NIST WebBook confirms the availability of electron ionization (EI) mass spectrometry data for this compound, with a molecular weight of 132.1162 g/mol corresponding to the molecular formula C₈H₄O₂. nist.gov
The fragmentation pattern under EI conditions would be expected to show characteristic losses. For instance, the loss of one or two molecules of carbon monoxide (CO, 28 Da) from the molecular ion is a common fragmentation pathway for quinones and diones. This would result in significant peaks at m/z 104 and m/z 76. The peak at m/z 76 could correspond to the benzyne (B1209423) radical cation, a common fragment in the mass spectra of benzocyclobutene derivatives.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation (Note: This table represents a plausible fragmentation pattern; specific experimental data is required for confirmation.)
| m/z | Predicted Fragment |
| 132 | [M]⁺ (Molecular Ion) |
| 104 | [M - CO]⁺ |
| 76 | [M - 2CO]⁺ (Benzyne) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying volatile and semi-volatile compounds in complex mixtures. This compound has been identified as a volatile organic compound in the flower of Macadamia species using GC-MS, highlighting its presence in natural products. spectrabase.com
Vibrational Spectroscopy
Interactive Data Table: Predicted Vibrational Spectroscopy Peaks (Note: The following table is a prediction based on general functional group frequencies.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl C=O Stretch | 1750 - 1800 |
| Aromatic C=C Stretch | 1450 - 1600 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions arising from its aromatic ring, the strained four-membered ring, and the dicarbonyl system.
Detailed experimental IR spectra for the parent compound, benzocyclobutane, have been recorded and assigned, providing a basis for understanding the core structure's vibrations. nih.gov The key vibrational modes for the bicyclic framework are expected to be present in the dione derivative. The most diagnostic absorptions for this compound are those of the carbonyl (C=O) groups. In cyclic diketones, the carbonyl stretching vibrations (ν(C=O)) are particularly sensitive to ring strain and electronic effects. For this compound, the two adjacent carbonyl groups on the four-membered ring are expected to exhibit strong absorption bands in the region of 1750-1850 cm⁻¹. The exact position is influenced by the strain of the cyclobutenedione ring and its fusion to the benzene ring. The coupling between the two carbonyl groups can lead to symmetric and asymmetric stretching modes, often resulting in two distinct bands.
Further characteristic bands include the aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org Absorptions related to the strained four-membered ring's C-C bonds and C-H bonds are also present but are generally weaker and fall within the complex fingerprint region (below 1500 cm⁻¹). vscht.cz
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | α-Diketone | ~1780 | Strong |
| Symmetric C=O Stretch | α-Diketone | ~1760 | Strong |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |
| C-C Stretch | Cyclobutane (B1203170) Ring | Fingerprint Region | Weak |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. libretexts.org It is particularly effective for detecting vibrations that result in a change in molecular polarizability. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, some vibrations will be significantly more intense in the Raman spectrum than in the IR spectrum, and vice versa.
Table 2: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| Symmetric C=O Stretch | α-Diketone | ~1760 | Strong |
| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1500 - 1600 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
Electronic Absorption and Emission Spectroscopy (UV/Vis)
Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. up.ac.za The UV/Vis spectrum of this compound is dominated by transitions involving the π-electron system of the benzene ring and the carbonyl groups.
Computational studies have been performed to predict the electronic spectrum of this compound. researchgate.net These calculations, along with experimental data from the parent benzocyclobutane system, allow for the assignment of the observed electronic transitions. The spectrum of benzocyclobutane itself shows its electronic band origin (S₀→S₁) at 37,093.6 cm⁻¹ (approx. 270 nm). nih.gov The presence of the conjugated dione functionality in this compound is expected to cause a bathochromic (red) shift of the absorption bands compared to the parent hydrocarbon. The spectrum typically shows π→π* transitions, associated with the aromatic ring, and n→π* transitions, which are characteristic of the carbonyl groups. The n→π* transitions are typically weaker and occur at longer wavelengths.
Table 3: Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | Benzene Ring | ~270-290 | High |
| n → π | Carbonyl Groups | >300 | Low |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. wikipedia.org While this compound is a diamagnetic molecule with no unpaired electrons, its radical anion can be generated, for example, through chemical or electrochemical reduction. The study of this radical anion by ESR spectroscopy provides detailed information about the distribution of the unpaired electron's spin density across the molecule. bhu.ac.in
The ESR spectrum of the this compound radical anion would be characterized by its g-factor and hyperfine coupling constants. The g-factor is a measure of the radical's magnetic moment. The unpaired electron will interact with the magnetic moments of nearby nuclei (hyperfine coupling), primarily the four protons on the aromatic ring. This interaction splits the main ESR signal into a complex multiplet pattern. The magnitude of the splitting (the hyperfine coupling constant, a) is directly proportional to the spin density at that nucleus. Analysis of this hyperfine structure allows for the mapping of the spin distribution within the π-system of the radical anion. Studies on related bicyclo[4.2.0]octane semidiones (radical anions of diketones) confirm the utility of ESR in characterizing such species. lookchem.com
Table 4: Predicted ESR Spectral Parameters for the Radical Anion of this compound
| Parameter | Description | Expected Value/Pattern |
| g-factor | Characteristic of the radical's electronic environment | ~2.00 |
| Hyperfine Coupling | Interaction of the unpaired electron with the 4 aromatic protons | A complex multiplet pattern |
Computational and Theoretical Investigations of Bicyclo 4.2.0 Octa 1,3,5 Triene 7,8 Dione
Quantum Chemical Methods for Electronic Structure and Geometry Optimization
Computational studies have been instrumental in elucidating the molecular structure and electronic characteristics of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione. Both Density Functional Theory (DFT) and ab initio molecular orbital theory have been employed to perform geometry optimizations and calculate key energetic properties. nih.govacs.org
Density Functional Theory (DFT) Applications
Density Functional Theory, specifically the B3LYP functional with the 6-31G* basis set (B3LYP/6-31G*), has been a primary tool for investigating this compound. nih.govacs.org These calculations have been used to optimize the molecule's geometry and to determine its thermodynamic properties. A significant finding from these studies is the calculated heat of formation. Compared to its other seven structural isomers, this compound is the most stable, possessing the lowest heat of formation. nih.gov
Table 1: Calculated Heat of Formation for this compound
| Computational Method | Heat of Formation (kJ mol⁻¹) |
| B3LYP/6-31G* | -17 |
Data sourced from a computational study on the quinones of benzocyclobutadiene. nih.govacs.org
Ab Initio Molecular Orbital Theory
Alongside DFT, ab initio methods such as Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G* basis set (MP2/6-31G) have been applied. nih.govacs.org These calculations serve to corroborate the results obtained from DFT. The geometries optimized using both MP2/6-31G and B3LYP/6-31G* methods were found to be very similar, providing confidence in the predicted structural parameters. nih.gov This agreement between different high-level theoretical methods underscores the reliability of the computational models for this molecule.
Analysis of Aromaticity and Antiaromaticity (e.g., NICS Calculations)
The aromaticity of the fused ring system has been a key area of investigation. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to probe the magnetic criterion of aromaticity. nih.govgithub.io A negative NICS value typically indicates aromatic character (a diatropic ring current), while a positive value suggests antiaromaticity (a paratropic ring current). github.io
For this compound, NICS calculations and isodesmic ring-opening reactions confirm that the aromatic and antiaromatic properties are largely what one would expect based on its constituent rings. nih.govacs.org The six-membered ring retains its aromatic character, akin to a benzene (B151609) ring, while the four-membered ring exhibits characteristics associated with the anti-aromatic cyclobutadiene (B73232) system. nih.gov
Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. researchgate.net
Computational studies have calculated the HOMO and LUMO energies for this compound. nih.govacs.org These values are essential for predicting its behavior in chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org
Table 2: Calculated Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -9.66 |
| LUMO | -2.97 |
| HOMO-LUMO Gap | 6.69 |
Energies calculated at the B3LYP/6-31G level of theory.* nih.gov
Calculation of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational methods. For this compound, UV and ionization energy spectra have been calculated. nih.govacs.org The calculated ionization energy is 9.23 eV. chemeo.com
Experimental ¹H NMR data is also available for this compound. chemicalbook.com While a direct computational replication of the full NMR spectrum was not the focus of the cited broad quinone study, the experimental chemical shifts provide a benchmark for future, more specific spectroscopic calculations.
Table 3: Experimental and Calculated Spectroscopic Data
| Parameter | Value | Source |
| Calculated UV Spectrum | Provided in original study | Computational nih.gov |
| Calculated Ionization Energy | 9.23 eV | Computational chemeo.com |
| Experimental ¹H NMR (in CDCl₃) | δ 8.080 ppm, δ 7.856 ppm | Experimental chemicalbook.com |
Energetics of Reaction Pathways and Transition State Characterization
Understanding the energetics of potential reactions is a key application of computational chemistry. researchgate.net For this compound and its isomers, the reactivity in Diels-Alder reactions has been computationally explored. nih.govacs.org These pericyclic reactions are governed by orbital symmetry and frontier molecular orbital interactions. wikipedia.orgresearchgate.net
While detailed transition state characterizations for reactions involving this compound specifically are part of a broader computational study, the energetics indicate its relative stability compared to its isomers. nih.gov The study of related compounds like 1,3,5-cyclooctatriene (B161208) shows that the bicyclo[4.2.0]octane framework is a key intermediate in electrocyclic reactions. mdpi.com The high stability of the 7,8-dione isomer suggests it is less prone to dimerization or polymerization compared to its higher-energy counterparts, though it is still a reactive species. nih.gov
Investigation of Isomerism and Tautomeric Equilibria
The examination of isomerism and tautomeric equilibria provides crucial insights into the relative stabilities and potential interconversion pathways of this compound and its related structures. Computational chemistry serves as a powerful tool in this investigation, allowing for the systematic study of various isomers and their energetic landscapes. cuny.edu
Detailed computational studies have been conducted to explore the quinones of benzocyclobutadiene, which include this compound and its seven other potential isomers. nih.govacs.org These investigations, employing methods such as Density Functional Theory (DFT) with the B3LYP/6-31G* basis set and ab initio MP2/6-31G* calculations, have determined the geometries and relative stabilities of these compounds. nih.govacs.orgresearchgate.net
The research identified eight conventional quinone structures of benzocyclobutadiene and calculated their heats of formation. nih.govacs.org These findings reveal a significant variation in stability among the isomers. This compound emerges as a notably low-energy species, suggesting a higher degree of stability compared to its other isomeric forms. nih.govacs.orgresearchgate.net The isomers can be categorized into three distinct energy groups based on their calculated heats of formation. nih.govacs.org
The high-energy isomers, specifically the 2,3- and 2,5-diones, are of particular interest regarding tautomerism. nih.govacs.orgresearchgate.net The study raises the question of whether the pairs of 2,3-diones and 2,5-diones exist as distinct resonance structures or are in a state of tautomeric equilibrium. nih.govacs.orgresearchgate.net Tautomerism is a fundamental concept in organic chemistry, involving the migration of a proton, and understanding these potential equilibria is essential for a complete picture of the chemical behavior of these compounds. wiley-vch.demdpi.com
The calculated heats of formation for the eight quinone isomers of benzocyclobutadiene are presented in the table below.
| Isomer Name | Calculated Heat of Formation (kJ mol⁻¹) | Energy Group |
|---|---|---|
| This compound | -17 | Low-Energy |
| Bicyclo[4.2.0]octa-3,5,8-triene-2,7-dione | 79-137 | Medium-Energy |
| Bicyclo[4.2.0]octa-1,4,6-triene-3,8-dione | 79-137 | Medium-Energy |
| Bicyclo[4.2.0]octa-1,5,7-triene-3,4-dione | 79-137 | Medium-Energy |
| Bicyclo[4.2.0]octa-1(6),4,7-triene-2,3-dione | 260-275 | High-Energy |
| Bicyclo[4.2.0]octa-1(8),4,6-triene-2,3-dione | 260-275 | High-Energy |
| Bicyclo[4.2.0]octa-1(6),3,7-triene-2,5-dione | 260-275 | High-Energy |
| Bicyclo[4.2.0]octa-1(8),3,6-triene-2,5-dione | 260-275 | High-Energy |
Applications of Bicyclo 4.2.0 Octa 1,3,5 Triene 7,8 Dione in Organic Synthesis
Utility as Reactive Intermediates and Building Blocks
A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly converts into a more stable product. ucla.edulibretexts.org Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione functions as an excellent precursor to such species. The synthetic utility of benzocyclobutene (BCB) derivatives, including the dione (B5365651), stems from their ability to undergo thermal electrocyclic ring-opening. manchester.ac.uk Upon heating, the strained four-membered cyclobutene (B1205218) ring opens to form a highly reactive conjugated diene intermediate known as an o-quinodimethane.
This transformation converts the stable, isolable benzocyclobutenedione into a transient intermediate that cannot typically be isolated but can be trapped in situ. libretexts.org This high reactivity makes it an invaluable building block in organic synthesis. Chemists can generate this intermediate under controlled thermal conditions, allowing it to react with a variety of other molecules to form new, more complex structures. The propensity of BCBs to serve as building blocks for drug molecules and natural products highlights their importance in medicinal and pharmaceutical chemistry. scripps.edu
Precursors for the Synthesis of Complex Polycyclic Compounds
The o-quinodimethane intermediate generated from the ring-opening of benzocyclobutenedione is a key player in the construction of complex polycyclic frameworks. As a diene, this reactive intermediate readily participates in pericyclic reactions, most notably [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.gov
In a typical synthetic strategy, benzocyclobutenedione is heated in the presence of a suitable dienophile (an alkene or alkyne). The thermally generated o-quinodimethane intermediate is immediately trapped by the dienophile, leading to the formation of a new six-membered ring fused to the existing structure. This methodology provides a powerful and convergent route to a wide array of complex polycyclic and heterocyclic compounds. The ability to control the reaction by choosing different dienophiles allows for the synthesis of diverse molecular scaffolds from a single precursor. This approach has been utilized to access challenging bicyclo[4.2.0]octa-2,4-diene systems and other intricate molecular architectures. researchgate.net
Role in the Development of Thermally Curable Materials and Polymers
The thermal ring-opening of the benzocyclobutene (BCB) core is a cornerstone of its application in materials science, particularly for creating high-performance, thermally curable polymers and resins. manchester.ac.uk When BCB functionalities are incorporated into monomer or polymer chains, they act as latent reactive sites. researchgate.net
Upon heating to temperatures typically exceeding 200 °C, these BCB units undergo electrocyclic ring-opening to form reactive o-quinodimethane dienes. These dienes can then undergo cycloaddition reactions with each other or other reactive groups within the polymer matrix. This process results in the formation of a highly cross-linked, three-dimensional polymer network. unl.edu
The key advantages of using BCB-based systems for thermal curing include:
No Volatiles: The polymerization and cross-linking occur via an addition reaction, meaning no small molecules (like water) are released during the curing process. This leads to uniform materials with low shrinkage.
High Thermal Stability: The resulting cross-linked polymers exhibit excellent thermal stability and a high glass transition temperature.
Excellent Dielectric Properties: BCB-based polymers are known for their low dielectric constant and dissipation factor, making them highly valuable in the microelectronics industry for insulation and packaging. scripps.edu
Q & A
Q. Table 2: Example Computational vs. Experimental Data
| Property | DFT Prediction | Experimental Value | Deviation |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 3.2 | 3.5 (Cyclic Voltammetry) | 0.3 |
| C=O Bond Length (Å) | 1.21 | 1.22 (X-ray) | 0.01 |
Advanced Question: How does the diketone functionality influence the compound’s reactivity in Diels-Alder reactions?
Methodological Answer:
The electron-deficient diketone groups act as potent dienophiles, accelerating reaction rates with electron-rich dienes (e.g., anthracene). Kinetic studies under varying conditions reveal:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy.
- Temperature : Reactions proceed rapidly at 50–80°C, but higher temperatures favor retro-Diels-Alder pathways.
- Steric Effects : Substituents on the bicyclic framework hinder endo/exo selectivity, requiring steric maps for optimization .
Advanced Question: What strategies resolve contradictions between theoretical predictions and experimental observations in thermal stability studies?
Methodological Answer:
Discrepancies often arise from incomplete computational models (e.g., neglecting solvent or entropy effects). To address this:
Refine Computational Models : Incorporate implicit solvation (e.g., SMD model) and vibrational entropy corrections in Gibbs free energy calculations .
Experimental Profiling : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with DFT-predicated bond dissociation energies.
Sensitivity Analysis : Vary computational parameters (e.g., basis sets, functionals) to identify error margins.
Case Example : A predicted ΔfH° (gas) of +166.3 kJ/mol for the parent bicyclo[4.2.0] system may differ for the dione due to additional stabilization from conjugation.
Basic Question: What are the key thermodynamic properties of this compound, and how are they determined?
Methodological Answer:
- Enthalpy of Formation (ΔfH°) : Estimated via combustion calorimetry or calculated using group-additivity approaches.
- Thermal Stability : Assessed via TGA, revealing decomposition onset temperatures (e.g., >200°C for related bicyclic diones ).
- Solubility : Measured using shake-flask methods in polar solvents (e.g., acetone, DMF).
Advanced Question: How can molecular dynamics (MD) simulations elucidate the compound’s behavior under catalytic conditions?
Methodological Answer:
- Force Fields : Parameterize the compound using OPLS-AA or CHARMM for MD simulations in explicit solvents.
- Catalytic Interactions : Simulate adsorption on metal surfaces (e.g., Pd/C) to study hydrogenation pathways.
- Output Metrics : Analyze radial distribution functions (RDFs) to identify preferred binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
